N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide typically involves the reaction of 1-acetylpiperidine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-acetylpiperidin-4-yl)methyl]methanesulfonamide
- N-[(1-acetylpiperidin-2-yl)methyl]methanesulfonamide
- N-[(1-acetylpiperidin-3-yl)methyl]ethanesulfonamide
Uniqueness
N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Biological Activity
N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide is a sulfonamide compound that has garnered interest in the scientific community due to its potential biological activities. This article provides a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₅N₃O₂S
- Molecular Weight : 253.32 g/mol
The compound features a piperidine ring substituted with an acetyl group and a methanesulfonamide moiety, which is known for its ability to interact with various biological targets.
The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, which may lead to the inhibition of enzyme activity or alteration of protein function. This interaction can modulate various biological pathways depending on the target proteins involved.
Enzymatic Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase and other key enzymes involved in physiological processes.
Case Studies and Experimental Data
- In Vivo Studies : In a study involving murine models, compounds similar to this compound were evaluated for their effects on autoimmune responses. Mice treated with varying doses displayed alterations in anti-dsDNA titers, indicating potential immunomodulatory effects .
- Cellular Assays : In vitro assays demonstrated that related sulfonamide compounds could inhibit the expression of matrix metalloproteinases (MMPs), which are crucial in inflammatory processes. This suggests that this compound may also exhibit similar properties, potentially offering therapeutic benefits in conditions like osteoarthritis .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with related sulfonamides is presented below:
Compound Name | Mechanism of Action | Biological Activity |
---|---|---|
N-(4-Acetylphenyl) methanesulfonamide | Enzyme inhibition | Antimicrobial |
1-(2-Chlorophenyl)-N-(4-methylphenyl) | Protein binding | Anti-inflammatory |
N-[[(3S)-1-(4-acetyl-5-methyl)]pyrrole] | Receptor antagonism | Potential antitumor activity |
Future Directions and Research Needs
While preliminary data suggest that this compound has promising biological activities, further studies are essential to:
- Elucidate Specific Targets : Identifying specific molecular targets will enhance understanding of its therapeutic potential.
- Conduct Clinical Trials : Evaluating safety and efficacy in human subjects will be necessary for potential clinical applications.
Properties
IUPAC Name |
N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c1-8(12)11-5-3-4-9(7-11)6-10-15(2,13)14/h9-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRQXLDMMWNHIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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